molecular formula C19H10O4 B13421598 Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione

Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione

Cat. No.: B13421598
M. Wt: 302.3 g/mol
InChI Key: YDSVOULTINWKAR-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione typically involves a multi-step process. One common method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature, followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . Another approach involves palladium-catalyzed intermolecular tandem cycloaddition reactions .

Industrial Production Methods

While specific industrial production methods for Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is unique due to its specific spiro linkage and the combination of isobenzofuran and naphthopyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H10O4

Molecular Weight

302.3 g/mol

IUPAC Name

spiro[2-benzofuran-3,4'-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,2'-dione

InChI

InChI=1S/C19H10O4/c20-17-12-7-1-2-9-14(12)19(22-17)15-10-4-6-11-5-3-8-13(16(11)15)18(21)23-19/h1-10H

InChI Key

YDSVOULTINWKAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC5=C4C(=CC=C5)C(=O)O3

Origin of Product

United States

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